molecular formula C25H23ClN6O3 B611381 Tirabrutinib hydrochloride CAS No. 1439901-97-9

Tirabrutinib hydrochloride

Cat. No. B611381
M. Wt: 490.948
InChI Key: UQYDCIJFACDXSG-GMUIIQOCSA-N
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Description

Tirabrutinib, also known as Velexbru, is a drug used for the treatment of autoimmune disorders and hematological malignancies . It was approved in March 2020 in Japan for the treatment of recurrent or refractory primary central nervous system lymphoma . Tirabrutinib is an irreversible inhibitor of Bruton’s tyrosine kinase .


Chemical Reactions Analysis

Tirabrutinib’s selectivity was evaluated by biochemical kinase profiling assays, peripheral blood mononuclear cell stimulation assays, and the BioMAP system . In vitro kinase assays showed that, compared with ibrutinib, tirabrutinib demonstrated a highly selective kinase profile .

Scientific Research Applications

  • Tirabrutinib was first approved in Japan for treating recurrent or refractory primary central nervous system lymphoma. It is also under review for treating Waldenström's macroglobulinemia and lymphoplasmacytic lymphoma. Clinical trials in the USA, Europe, and Japan are investigating its use for autoimmune disorders, chronic lymphocytic leukemia, B cell lymphoma, Sjogren's syndrome, pemphigus, and rheumatoid arthritis (Dhillon, 2020).

  • In a multicenter, phase II study, tirabrutinib demonstrated a high major response rate and overall response rate in treatment-naïve and relapsed/refractory Waldenström’s macroglobulinemia patients. It was considered highly effective with a manageable safety profile (Sekiguchi et al., 2020).

  • A study focused on the metabolites of tirabrutinib revealed various metabolic pathways, including amide hydrolysis, O-dealkylation, and mono-oxygenation. This information is crucial for safety assessments of the drug (Hongjian Zhang et al., 2021).

  • Research into tirabrutinib's anti-tumor mechanism, using phosphoproteomic and transcriptomic methods, showed it regulates multiple BTK downstream signaling proteins, such as NF-κB, AKT, and ERK, in activated B-cell-like diffuse large B-cell lymphoma (Kozaki et al., 2023).

  • A clinical case confirmed the effectiveness of tirabrutinib in obliterating tumor cells in relapsed/refractory primary central nervous system lymphoma at the pathological level in a human patient (Okita et al., 2021).

  • Tirabrutinib was evaluated for potential pharmacokinetic interaction with levonorgestrel/ethinyl estradiol in healthy female volunteers, and it did not alter the exposure of these oral contraceptives, indicating its safety in this context (Cherala et al., 2022).

  • Semi-mechanistic PK/PD modeling and simulation of tirabrutinib's irreversible BTK inhibition supported a daily dose of at least 40 mg for further development in inflammatory diseases, demonstrating its potential beyond oncology applications (Meng et al., 2021).

Safety And Hazards

In a Phase I/II study, common grade ≥3 adverse events (AEs) were neutropenia (9.1%), lymphopenia, leukopenia, and erythema multiforme (6.8% each). One patient had grade 5 AEs (pneumocystis jirovecii pneumonia and interstitial lung disease) . It is also advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Future Directions

Tirabrutinib is under regulatory review in Japan for the treatment of Waldenström’s macroglobulinemia and lymphoplasmacytic lymphoma . Clinical development is underway in the USA, Europe, and Japan for autoimmune disorders, chronic lymphocytic leukemia, B cell lymphoma, Sjogren’s syndrome, pemphigus, and rheumatoid arthritis . The combination of Tirabrutinib with other BCR inhibitors is being studied prospectively .

properties

IUPAC Name

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3.ClH/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19;/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28);1H/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYDCIJFACDXSG-GMUIIQOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tirabrutinib hydrochloride

CAS RN

1439901-97-9
Record name Tirabrutinib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439901979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirabrutinib Hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U374135N48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
22
Citations
W Munakata, K Tobinai - Drugs of Today (Barcelona, Spain: 1998), 2021 - europepmc.org
Bruton tyrosine kinase (BTK) plays an important role in the B-cell receptor (BCR) signaling pathway by mediating proliferation, migration and adhesion in B-cell malignancies. Therefore, …
Number of citations: 8 europepmc.org
T Oyama, K Taoka, A Chiba, K Matsuda, H Maki… - Internal …, 2022 - jstage.jst.go.jp
Bing-Neel syndrome (BNS) is a rare central nervous system manifestation of lymphoplasmacytic lymphoma/Waldenström macroglobulinemia (LPL/WM). We herein report a 62-year-old …
Number of citations: 5 www.jstage.jst.go.jp
S Dhillon - Drugs, 2020 - Springer
Tirabrutinib (Velexbru ® ) is an orally administered, small molecule, Bruton's tyrosine kinase (BTK) inhibitor being developed by Ono Pharmaceutical and its licensee Gilead Sciences …
Number of citations: 65 link.springer.com
J Yamagami, H Ujiie, Y Aoyama, N Ishii… - Journal of …, 2021 - Elsevier
Background The treatment of pemphigus is based on systemic corticosteroid use and adjuvant therapies, but some patients are resistant to conventional therapy. Tirabrutinib is a highly …
Number of citations: 9 www.sciencedirect.com
YY Guo, JY Zhang, JF Sun, P Nie, H Gao - European Journal of Medicinal …, 2023 - Elsevier
… The preparation method of Tirabrutinib Hydrochloride is shown in Scheme 5 [16]. The Nucleophilic Aromatic … Treatment of TIRA-012 with HCl in alcohol gives Tirabrutinib Hydrochloride. …
Number of citations: 4 www.sciencedirect.com
PP Naik - Journal of Translational Autoimmunity, 2022 - Elsevier
Bruton tyrosine kinase (BTK) is involved in a multifarious inflammatory and autoimmune process. As a result, BTK has emerged as a promising novel remedial target for amalgamated …
Number of citations: 1 www.sciencedirect.com
M Shirley - Targeted Oncology, 2022 - Springer
Starting with the first-in-class agent ibrutinib, the development of Bruton tyrosine kinase (BTK) inhibitors has led to dramatic improvements in the management of B-cell malignancies. …
Number of citations: 33 link.springer.com
R Kozaki, T Yasuhiro, H Kato, J Murai, S Hotta, Y Ariza… - Plos one, 2023 - journals.plos.org
Tirabrutinib is a highly selective Bruton’s tyrosine kinase (BTK) inhibitor used to treat hematological malignancies. We analyzed the anti-tumor mechanism of tirabrutinib using …
Number of citations: 3 journals.plos.org
W Munakata, K Ando, M Yokoyama, N Fukuhara… - International journal of …, 2023 - Springer
Tirabrutinib is a Bruton’s tyrosine kinase inhibitor for treating B-cell malignancies. We report the final results of a Phase I study of tirabrutinib in 17 Japanese patients with B-cell …
Number of citations: 2 link.springer.com
E Torramade, G Molas, M Tell, A Presa - Drugs of the Future, 2020 - access.portico.org
Lonsurf Taiho Cancer, gastrointestinal CA Treatment of adult patients with metastatic gastric cancer or gastroesophageal junction adenocarcinoma who have been previously treated …
Number of citations: 2 access.portico.org

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